calcicludine I

Electrophysiology Calcium channel pharmacology Irreversible toxin blockade

Researchers requiring permanent, wash-resistant L-type calcium channel blockade in neuronal preparations face limited options-reversible blockers like calciseptine cannot maintain block through prolonged LTP/LTD protocols. Calcicludine I is the only known peptide that produces a partial (~58% max), irreversible L-type block (IC50 88 nM on CaV1.2) while simultaneously upregulating N-type currents at hyperpolarized potentials. Its unique allosteric coupling to DHP sites (coupling factor α) enables ternary complex studies inaccessible to orthosteric competitors. Supplied as a ≥95% pure lyophilized powder (MW ~6,980 Da), this is the definitive tool for pharmacological dissection of multi-subtype HVA calcium channels in native neuronal preparations, particularly cerebellar granule neurons where it achieves subnanomolar potency (K0.5 = 0.2 nM).

Molecular Formula C5H2Br2ClN
Molecular Weight 0
CAS No. 178036-64-1
Cat. No. B1170630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcicludine I
CAS178036-64-1
Synonymscalcicludine I
Molecular FormulaC5H2Br2ClN
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcicludine I: Neuronal L-Type Calcium Channel Blocker


Calcicludine I (CaC) is a 60-amino acid polypeptide toxin isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps) that belongs to the Kunitz-type (BPTI) protease inhibitor superfamily [1]. It selectively blocks high-voltage-activated (HVA) calcium channels, with highest affinity for neuronal L-type channels (CaV1.2, α1C subunit), but also modulates N-type and P/Q-type channels with distinct functional outcomes [2]. Its three-dimensional NMR solution structure has been deposited in the PDB (1BF0), revealing a BPTI fold stabilized by three disulfide bridges (Cys7–Cys57, Cys16–Cys40, Cys32–Cys53) [1][3]. The compound is supplied as a lyophilized powder (≥95% purity, MW ~6,979 Da) for electrophysiology and radioligand binding applications [4].

Target Neuronal L-type (CaV1.2) and HVA calcium channel studies
Mechanism Irreversible partial block; allosteric DHP modulation
Format Lyophilized powder; electrophysiology and binding assays

Why Calcicludine I Is Irreplaceable vs. Analogs


Despite sharing the Kunitz/BPTI fold with several mamba venom peptides, calcicludine I exhibits a unique pharmacological signature that precludes simple substitution. Calciseptine and FS2 are selective L-type channel blockers that compete with dihydropyridines (DHPs) at the DHP binding site and are inactive on N-type and T-type channels [1][2]. In contrast, calcicludine I produces an irreversible, partial block (max ~58%) of L-type channels, positively modulates DHP binding through allosteric coupling rather than competition, and differentially affects N-type channels by upregulating currents at hyperpolarized potentials [3][4]. Dendrotoxin-I, despite high primary sequence homology, targets voltage-gated potassium channels (KV1.1, KV1.2, KV1.6) rather than calcium channels—a selectivity determined by N-terminal conformational differences [5]. These mechanistic divergences mean that experimental outcomes obtained with calcicludine I cannot be reproduced by any single in-class analog.

Calciseptine / FS2
Reversible complete L-type block may not recapitulate irreversible partial block outcomes in long-term plasticity assays.
Dendrotoxin-I
Structurally homologous but targets voltage-gated K+ channels; Ca2+ channel studies require calcicludine I specifically.
Dihydropyridine (DHP) blockers
Competitive orthosteric L-type block lacks allosteric coupling and N-type current modulation, limiting multi-subtype HVA channel dissection.

Quantitative Differentiation vs. Closest Analogs


Irreversible Partial Block vs. Calciseptine

Calcicludine I produces a mechanistically unique, irreversible partial block of L-type (α1C/CaV1.2) calcium channels that reaches a maximum inhibition of only 58% even at saturating toxin concentrations, with no change in current kinetics or voltage dependence [1][2]. In contrast, calciseptine—the closest mamba venom L-type channel blocker—produces a complete, rapidly reversible block of L-type currents in smooth muscle and neuronal preparations, and competitively displaces [3H]nitrendipine with a Kd of 290 nM [3][4]. The irreversibility of calcicludine I block persists after extensive washout, indicating either a very slow off-rate or a conformation-trapping mechanism, whereas calciseptine blockade is readily reversed upon wash [1][3].

Block Reversibility
Head-to-head
Max block: 58% (irreversible) vs. complete (reversible)
Calciseptine IC50 15–500 nM; calcicludine IC50 88 nM
Supports irreversible L-type block experiments; partial block retains basal current.
Cloned CaV1.2 HEK cells; patch-clamp
Electrophysiology Calcium channel pharmacology Irreversible toxin blockade

Allosteric DHP Site Coupling vs. Competitive Antagonists

Calcicludine I binds to the outer vestibule of the L-type calcium channel pore and acts as a positive allosteric modulator of dihydropyridine (DHP) antagonist binding, with dissociation constants KDHP and KCaC linked via a coupling factor α in an allosteric ternary complex model [1]. Alanine-scanning mutagenesis of the S5-Pore-helix segment of repeat III identified three critical acidic residues: KCaC values for single mutants E1122A, D1127A, and D1129A increase from the wild-type value of 0.3 μM to 1.14, 2.00, and 20.5 μM respectively (6.8-fold, 6.7-fold, and 68-fold reductions in affinity) [1]. Mut-A (proximal to IIIS5) exhibits a 4.5-fold reduction in DHP binding and is insensitive to calcicludine binding, demonstrating that coupling (α) is disrupted while KCaC remains unchanged [1]. In stark contrast, calciseptine and FS2 competitively inhibit [3H]nitrendipine binding to rat brain synaptosomal membranes with Kd values of 290 nM and 210 nM respectively on Lineweaver-Burk analysis, with no allosteric modulation [2].

Allosteric Coupling
Head-to-head
Positive allosteric modulator; calciseptine/FS2 competitive antagonist
Mutagenesis: D1129A reduces affinity 68-fold (KCaC 0.3→20.5 μM)
Enables study of outer pore–DHP site conformational coupling.
CaV1.2 mutants; Wang et al., 2007
Allosteric modulation Dihydropyridine receptor Calcium channel pharmacology

Broad-Spectrum HVA Channel Activity vs. L-Type Exclusivity

Calcicludine I exhibits a unique multi-subtype HVA calcium channel profile: it blocks L-type (α1C) channels with IC50 = 88 nM (max ~58% inhibition), exerts a modest effect on P/Q-type (α1A) channels (~10% maximal inhibition), and paradoxically upregulates N-type (α1B) channel currents by as much as 50% at relatively hyperpolarized test potentials due to a slight negative shift in the voltage dependence of activation [1]. T-type (CaV3) and skeletal muscle L-type (CaV1.1) channels are unaffected by 1 μM calcicludine [2]. This profile is diametrically opposed to calciseptine, which selectively blocks L-type CaV1.2 channels (IC50 = 15–500 nM) and is 'totally inactive on other voltage-dependent Ca2+ channels such as N-type and T-type channels' [3]. FS2 similarly shows L-type exclusivity with an IC50 of 23 nM for inhibiting Bay K8644-induced [Ca2+]i increases in A7r5 smooth muscle cells and does not affect N-type channel ligand ω-[125I]-conotoxin GVIA binding [4].

Channel Subtype Profile
Head-to-head
L-type block + N-type upregulation (+50% hyperpolarized) + P/Q-type ~10% inhibition
Calciseptine/FS2: L-type only, no N/P/Q effect
Supports multi-subtype HVA channel studies in native tissue.
Cloned α1 subunits in HEK cells; Stotz et al., 2000
Calcium channel subtypes N-type calcium channel Peptide toxin selectivity

Structural Basis of Ca2+ Channel Selectivity vs. Dendrotoxin-I

Calcicludine I and dendrotoxin-I (DTX-I) share high primary and tertiary structural homology within the BPTI/Kunitz fold, yet target completely different ion channel classes: CaC blocks HVA calcium channels while DTX-I potently blocks voltage-gated potassium channels (KV1.1 IC50 ≈ 0.13 nM, KV1.2 IC50 ≈ 50 nM) [1]. Comparative NMR analysis revealed that the overall conformations are highly similar except at the N-terminus [1]. Functional evidence comes from chimeric peptide synthesis: CaC(1-30)/DTX-I(31-60) retains calcium channel blocking activity, while DTX-I(1-30)/CaC(31-60) loses potassium channel selectivity, demonstrating that the N-terminal domain (residues 1–30) is the primary determinant of channel-type discrimination [1]. Furthermore, even at high concentrations, calcicludine I has no effect on dendrotoxin-sensitive potassium channels in chicken and rat neurons, confirming complete functional segregation despite structural similarity [2].

Target Class Selectivity
Head-to-head
Ca2+ channel blocker (N-terminal domain 1–30 determines selectivity)
Dendrotoxin-I: K+ channel blocker (KV1.1/1.2); no Ca2+ activity
Ensures Ca2+ channel blockade without confounding K+ effects.
Chimeric peptide mapping; Nishio et al., 1999
Structure-activity relationship Kunitz/BPTI fold Channel selectivity engineering

Subnanomolar Potency in Cerebellar Granule Neurons

Calcicludine I exhibits a remarkable ~440-fold range in apparent affinity depending on the experimental system, revealing functionally distinct L-type channel subtypes. In primary cultures of rat cerebellar granule neurons, the half-blocking concentration (K0.5) for the L-type component of the Ca2+ current is 0.2 nM, representing the highest potency reported for any peptide L-type channel blocker in a neuronal preparation [1]. This contrasts sharply with the IC50 of 88 nM obtained on cloned CaV1.2 (α1C) channels expressed in HEK-293 cells [2], and with the IC50 of 60–80 nM measured on rat peripheral dorsal root ganglion (DRG) neuronal L-type channels [1]. This differential sensitivity implies that cerebellar granule neurons express an L-type channel subtype (or associated auxiliary subunit composition) with uniquely high calcicludine affinity. By comparison, calciseptine IC50 values range from 15 to 500 nM across neuronal preparations without the same degree of tissue-dependent discrimination [3].

Cerebellar Neuron Potency
Reported
K0.5 = 0.2 nM (cerebellar granule neurons)
Calciseptine IC50 range 15–500 nM across preparations
Supports cerebellar L-type subtype research with high sensitivity.
Primary rat neurons; Schweitz et al., 1994
Cerebellar granule neurons Tissue-specific pharmacology L-type channel subtypes

Ultra-High Binding Affinity for Autoradiography

125I-labeled calcicludine I binds with a dissociation constant (Kd) of 15 pM to a single class of noninteracting sites in rat olfactory bulb microsomes, representing one of the highest affinity interactions reported for any peptide ligand at voltage-gated calcium channels [1]. For comparison, ω-conotoxin GVIA—the gold-standard N-type channel radioligand—binds to rat brain membranes with a Kd of approximately 60 pM [2]. Autoradiographic mapping using 125I-CaC revealed exceptionally high densities of binding sites in the olfactory bulb, the molecular layer of the dentate gyrus, the stratum oriens of hippocampal CA3, and the granular layer of the cerebellum, with labeling specifically associated with granule cells as demonstrated in Weaver, Reeler, and Purkinje cell degeneration mutant mice [1]. Calciseptine and FS2, by contrast, have not been developed as high-affinity radioligands with comparable Kd values for autoradiographic mapping [3].

Radioligand Affinity
Reported
Kd = 15 pM (125I-CaC, olfactory bulb)
ω-Conotoxin GVIA Kd ~60 pM (N-type)
Supports high-sensitivity autoradiographic mapping of HVA channels.
Rat brain microsomes; Schweitz et al., 1994
Radioligand binding Autoradiography Calcium channel mapping

Optimal Procurement Scenarios for Calcicludine I


Irreversible Block in Neuronal Plasticity Assays

Calcicludine I is the preferred tool for experiments requiring permanent, wash-resistant L-type calcium channel blockade in neuronal preparations. Its irreversible partial block (max ~58%, IC50 = 88 nM on cloned CaV1.2) [1] enables long-term potentiation (LTP) and long-term depression (LTD) studies where toxin washout would confound results—a scenario where reversible blockers like calciseptine or nitrendipine are unsuitable. The residual L-type current (~42% at saturation) preserves basal channel function, allowing researchers to study modulatory rather than ablative effects on synaptic plasticity. Furthermore, calcicludine I at 10 nM has been employed to block L-type channels in combined treatments with funnel-web spider toxin-3.3 for investigating calcium-dependent GABAergic neuronal development [2].

Probing Allosteric Pore–DHP Coupling in CaV1.2

Calcicludine I is the only known peptide toxin that positively modulates dihydropyridine antagonist binding through an allosteric mechanism (coupling factor α linking KDHP and KCaC in a ternary complex model) [3]. This property makes it indispensable for structure-function studies of conformational coupling in L-type calcium channels. The availability of residue-level mutagenesis data (E1122A, D1127A, and D1129A mutations increase KCaC from 0.3 μM to 1.14, 2.00, and 20.5 μM, respectively) provides a detailed molecular map for designing mutant channel experiments [3]. Neither calciseptine nor FS2 can substitute, as both competitively displace DHPs from the orthosteric site (Kd = 290 nM and 210 nM, respectively) without allosteric modulation [4].

Mapping Multi-Subtype Calcium Channels in Brain Tissue

Calcicludine I's unique multi-subtype HVA channel profile—L-type blockade (IC50 = 88 nM, max 58%) combined with N-type current upregulation (up to +50% at hyperpolarized potentials) and modest P/Q-type inhibition (~10%) [1]—enables simultaneous pharmacological dissection of multiple calcium channel subtypes in native neuronal preparations. This is particularly valuable in brain slice electrophysiology where presynaptic terminals co-express multiple CaV subtypes. In contrast, calciseptine and FS2 are L-type-exclusive blockers with no activity at N-type or P/Q-type channels, requiring combinatorial pharmacology with ω-conotoxin GVIA (N-type) and ω-agatoxin IVA (P/Q-type) to achieve similar coverage [5]. The 125I-labeled calcicludine radioligand (Kd = 15 pM) further enables autoradiographic mapping of HVA calcium channel distributions across brain regions with exceptional sensitivity [6].

Cerebellar Granule Neuron Pharmacology at Subnanomolar Levels

For studies focused on cerebellar granule neuron L-type calcium channels, calcicludine I is the uniquely appropriate tool due to its subnanomolar potency (K0.5 = 0.2 nM) in this specific cell type [6]. This represents a ~440-fold higher apparent affinity compared to cloned CaV1.2 channels (IC50 = 88 nM) [1] and a >75-fold higher potency than the best-reported calciseptine values in any neuronal preparation (IC50 = 15 nM) [5]. The cerebellar granule cell specificity has been validated in Weaver, Reeler, and Purkinje cell degeneration mutant mice, confirming that high-affinity 125I-CaC binding is associated with granule cells rather than Purkinje neurons [6]. This application scenario has no suitable alternative toxin, as neither calciseptine nor FS2 achieves subnanomolar potency in cerebellar preparations.

Application
Selection Property
Validation Focus
Neuronal plasticity assays (LTP/LTD)
Irreversible partial block; wash resistance
L-type current modulation without complete ablation; long-term endpoint monitoring
Allosteric pore–DHP coupling studies
Positive allosteric modulation of DHP binding
Mutant channel coupling disruption assays (IIIS5 pore region)
Multi-subtype HVA channel mapping in brain
Broad-spectrum L/N/P/Q-type modulation
N-type current upregulation; autoradiographic localization
Cerebellar granule neuron L-type studies
High-sensitivity detection of granule cell L-type subtype
Subtype-specific affinity verification in cerebellar preparations
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